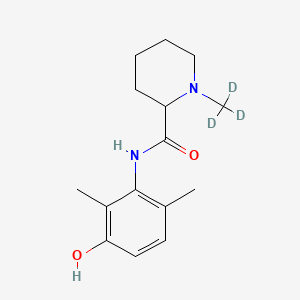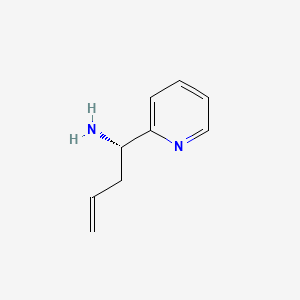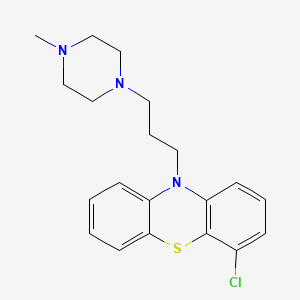
3-Hydroxy Mepivacaine-d3
Vue d'ensemble
Description
3-Hydroxy Mepivacaine-d3 is a deuterium-labeled derivative of 3-Hydroxy Mepivacaine. It is primarily used in scientific research, particularly in the field of proteomics. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can significantly affect its pharmacokinetic and metabolic profiles .
Applications De Recherche Scientifique
3-Hydroxy Mepivacaine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Helps in the development of new anesthetics and understanding their pharmacokinetics.
Industry: Utilized in the production of high-purity deuterated compounds for various applications
Mécanisme D'action
Target of Action
3-Hydroxy Mepivacaine-d3 is a deuterium-labeled derivative of 3-Hydroxy Mepivacaine . The primary target of Mepivacaine, and by extension this compound, is the sodium channels present in neurons . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
Mepivacaine, and thus this compound, acts by binding selectively to the intracellular surface of sodium channels . This binding blocks the influx of sodium into the axon, thereby increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . As a result, depolarization necessary for action potential propagation and subsequent nerve function is prevented .
Biochemical Pathways
The action of this compound primarily affects the sodium ion transport pathway. By blocking sodium influx, it disrupts the normal flow of ions that is necessary for the generation and propagation of action potentials . This disruption in the biochemical pathway leads to a decrease in nerve excitability, resulting in local anesthesia .
Pharmacokinetics
Mepivacaine is rapidly absorbed post administration and has a large volume of distribution . It is extensively metabolized via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . Metabolic clearance is high and these metabolites are rapidly excreted . The pharmacokinetic properties of this compound are expected to be similar, with the deuterium label potentially affecting the metabolic and excretion profiles .
Result of Action
The primary result of the action of this compound is the production of local or regional analgesia and anesthesia . By blocking nerve impulses at the site of administration, it prevents the sensation of pain from being transmitted to the brain . This makes it useful for procedures requiring local or regional anesthesia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as tissue perfusion and the presence of inflammation can affect the distribution and thus the efficacy of the compound .
Analyse Biochimique
Cellular Effects
It is known that stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 3-Hydroxy Mepivacaine-d3 may have unique cellular effects compared to its parent compound, Mepivacaine.
Molecular Mechanism
As a deuterium-labeled compound, it is often used as a tracer for quantitation during the drug development process
Metabolic Pathways
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , suggesting that this compound may be involved in unique metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Mepivacaine-d3 involves the incorporation of deuterium into the 3-Hydroxy Mepivacaine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and consistency in the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy Mepivacaine-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
3-Hydroxy Mepivacaine: The non-deuterated version of 3-Hydroxy Mepivacaine-d3.
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it particularly useful in scientific research for studying the effects of deuterium substitution on drug behavior and metabolism .
Propriétés
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVENKGUHBZKQPU-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857724 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-79-2 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













